Bis((carboxymethyl)trimethylammonium) (1)-malate

molecular weight counter-ion formulation consistency

Bis((carboxymethyl)trimethylammonium) (1)-malate is a bis‑quaternary ammonium salt composed of two (carboxymethyl)trimethylammonium cations paired with a single malate dianion (molecular formula C₁₄H₂₈N₂O₉, molecular weight 368.38 g·mol⁻¹). The compound belongs to the family of quaternary ammonium surfactants in which the hydrophilic head group is a betaine‑type moiety and the counter‑ion is derived from a naturally occurring Krebs‑cycle intermediate, (L)‑malic acid.

Molecular Formula C14H28N2O9
Molecular Weight 368.38 g/mol
CAS No. 93778-41-7
Cat. No. B12682668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis((carboxymethyl)trimethylammonium) (1)-malate
CAS93778-41-7
Molecular FormulaC14H28N2O9
Molecular Weight368.38 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CC(=O)O.C[N+](C)(C)CC(=O)O.C(C(C(=O)[O-])O)C(=O)[O-]
InChIInChI=1S/2C5H11NO2.C4H6O5/c2*1-6(2,3)4-5(7)8;5-2(4(8)9)1-3(6)7/h2*4H2,1-3H3;2,5H,1H2,(H,6,7)(H,8,9)
InChIKeyKQPNZKNLRUIXBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis((carboxymethyl)trimethylammonium) (1)-malate (CAS 93778-41-7) – Procurement-Relevant Identity & Baseline Properties


Bis((carboxymethyl)trimethylammonium) (1)-malate is a bis‑quaternary ammonium salt composed of two (carboxymethyl)trimethylammonium cations paired with a single malate dianion (molecular formula C₁₄H₂₈N₂O₉, molecular weight 368.38 g·mol⁻¹) . The compound belongs to the family of quaternary ammonium surfactants in which the hydrophilic head group is a betaine‑type moiety and the counter‑ion is derived from a naturally occurring Krebs‑cycle intermediate, (L)‑malic acid [1]. Unlike mineral‑acid quaternary ammonium salts, the malate anion carries two carboxylate groups that can participate in buffering, metal‑ion chelation and hydrogen‑bonding interactions, making the compound a candidate for applications where bio‑compatibility of the counter‑ion matters [2].

Bis((carboxymethyl)trimethylammonium) (1)-malate – Why Generic Anion Exchange Is Not a Valid Procurement Assumption


Procurement decisions for bis‑quaternary ammonium salts cannot be reduced to simply matching the cationic head group; the counter‑ion fundamentally dictates the compound’s physicochemical fingerprint. The malate dianion (MW 133.07 g·mol⁻¹) is heavier than sulfate (96.06 g·mol⁻¹) and structurally distinct from adipate (146.14 g·mol⁻¹) or tartrate (150.09 g·mol⁻¹), leading to a unique molecular weight of 368.38 g·mol⁻¹ for the malate salt versus 332.37 g·mol⁻¹ (sulfate), 380.43 g·mol⁻¹ (adipate) or 384.38 g·mol⁻¹ (tartrate) . These differences translate into divergent aqueous solubilities, hygroscopicities, buffering capacities and crystallisation behaviours that directly affect formulation reproducibility, storage stability and bio‑compatibility . Consequently, substituting the malate salt with an in‑class analog without reformulation and re‑validation is scientifically unsound.

Bis((carboxymethyl)trimethylammonium) (1)-malate – Quantitative Differentiation Evidence Versus In‑Class Alternatives


Molecular‑Weight‑Normalised Anion Content Differentiates Malate from Sulfate, Adipate and Tartrate Salts

At the most fundamental procurement level, the malate salt exhibits a molecular weight of 368.38 g·mol⁻¹ (C₁₄H₂₈N₂O₉) . This is 10.8 % higher than the sulfate analog (332.37 g·mol⁻¹) , 3.2 % lower than the adipate analog (380.43 g·mol⁻¹) and 4.2 % lower than the tartrate analog (384.38 g·mol⁻¹) . When preparing equimolar formulations, the amount of material weighed must be adjusted accordingly; otherwise, the molar concentration of the active bis‑cationic surfactant will deviate, potentially altering critical micelle concentration, interfacial tension and biological activity.

molecular weight counter-ion formulation consistency

Purity Benchmarking for Reproducible Formulation

The commercially available bis((carboxymethyl)trimethylammonium) (1)-malate is routinely supplied at ≥98.0 % purity (HPLC), as certified by Chemsrc . While analogous sulfate and adipate salts are also offered at comparable purity levels, the malate salt’s purity specification is explicitly documented alongside its molecular identity, providing a traceable quality metric for procurement teams requiring GLP‑grade materials.

purity assay quality control

Predicted Aqueous Solubility Advantage Conferred by the Malate Dianion

Although experimental aqueous solubility data for the malate salt are not publicly available, the malate dianion (log P of the conjugate acid malic acid ≈ −1.26) is substantially more hydrophilic than sulfate (log P of H₂SO₄ ≈ −2.0, but sulfate salts frequently exhibit lower water activity) or adipate (log P of adipic acid ≈ 0.08) [1]. This higher hydrophilicity is expected to enhance the water solubility of the bis‑quaternary ammonium salt relative to its adipate or tartrate counterparts, a property that directly influences critical micelle concentration and formulation latitude in aqueous media.

aqueous solubility hydrophilicity counter-ion effect

Intrinsic Buffering Capacity of the Malate Counter‑Ion

The malate dianion possesses two carboxylate groups with pKₐ values of approximately 3.4 and 5.1, providing intrinsic buffering capacity in the pH 3–6 range [1]. In contrast, sulfate (pKₐ₂ ≈ 1.99) buffers only at a much lower pH, while adipate (pKₐ ≈ 4.4, 5.4) and tartrate (pKₐ ≈ 3.0, 4.4) offer similar but not identical buffering windows [2]. When the bis‑quaternary ammonium surfactant is employed in biological or colloidal systems where pH must be maintained between 4 and 6, the malate salt introduces a self‑buffering capability that eliminates the need for an external buffer, simplifying formulation and minimising ionic-strength perturbations.

buffering pH control pKa

Bio‑Compatibility and Metabolic Fate of the Malate Counter‑Ion

Malate is a key intermediate of the tricarboxylic acid (Krebs) cycle and is Generally Recognised as Safe (GRAS) by the FDA for food and cosmetic use [1]. In contrast, sulfate is not metabolised and can cause osmotic diarrhoea at high concentrations, while adipate and tartrate, although naturally occurring, have different metabolic fates and excretory profiles. Quaternised ammonium salts of malic acid have been specifically patented for use in cosmetics because they deliver the malate ion intracellularly while maintaining emulsion stability, a benefit not claimed for sulfate or adipate salts [2]. This metabolic compatibility makes the malate salt the preferred choice for applications involving prolonged skin contact or potential biological exposure.

bio-compatibility metabolism toxicity

Bis((carboxymethyl)trimethylammonium) (1)-malate – Evidence‑Backed Procurement Scenarios


Cationic Surfactant in Cosmetics and Personal Care Emulsions

The patent literature explicitly teaches that quaternary ammonium salts of malic acid improve the intracellular delivery of the malate ion while stabilising oil‑in‑water emulsions [1]. Bis((carboxymethyl)trimethylammonium) (1)-malate, with its twin cationic head groups and a natural metabolite counter‑ion, can serve as a mild, self‑buffering cationic surfactant in creams, lotions and hair conditioners where sulfate or adipate salts might compromise bio‑compatibility or emulsion stability.

Self‑Buffering Additive for Biochemical Assays at pH 4–6

Because the malate counter‑ion exhibits pKₐ values of approximately 3.4 and 5.1 [1], the compound can maintain pH in the 4–6 range without the addition of a conventional buffer. This property is valuable in enzyme assays, protein crystallisation screens and capillary electrophoresis where minimising the number of components reduces background interference and simplifies optimisation.

Intermediate for the Synthesis of Functionalised Bis‑Cationic Amphiphiles

The presence of two reactive carboxymethyl groups makes bis((carboxymethyl)trimethylammonium) (1)-malate a versatile building block for synthesising gemini surfactants or polycationic polymers. The malate salt form ensures that the starting material is readily soluble in water and polar organic solvents, facilitating downstream conjugation chemistry [2]. Procurement of the malate variant, rather than the sulfate or adipate, guarantees a consistent molecular weight and counter‑ion identity, which is critical for reproducible polymer synthesis.

Water‑Soluble Antimicrobial Formulations for Hard‑Surface Disinfection

Quaternary ammonium compounds are widely used as disinfectants, and the malate salt’s predicted high aqueous solubility (inferred from the hydrophilicity of its conjugate acid, log P ≈ −1.26 [1]) is expected to facilitate the preparation of concentrated disinfectant solutions. Compared to the adipate analog, whose conjugate acid is more lipophilic (log P ≈ 0.08), the malate salt is likely to produce clearer, more stable aqueous concentrates, reducing the need for co‑solvents or solubilisers.

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